3-Ethyl Adenine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

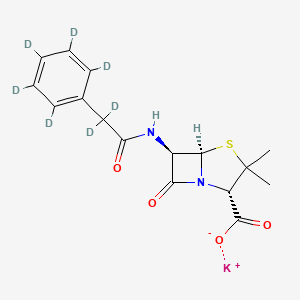

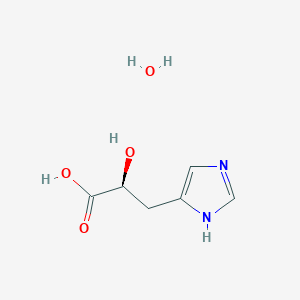

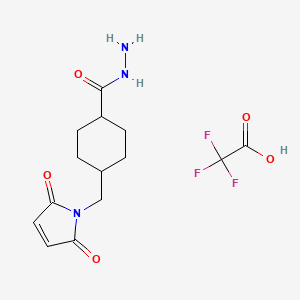

3-Ethyl Adenine-d5 is a chemical compound with the molecular formula C7H4D5N5 . It is categorized under stable isotopes and is not considered a hazardous compound .

Synthesis Analysis

While specific synthesis methods for 3-Ethyl Adenine-d5 were not found, adenine derivatives have been synthesized through various methods. For instance, a single-nucleotide resolution sequencing method of N6-adenine methylation sites in DNA and RNA has been described . Another study discussed the synthesis of adenine derivatives possessing 1,3,4-oxadiazole moiety with different S-alkyl group .Molecular Structure Analysis

The molecular weight of 3-Ethyl Adenine-d5 is 168.21 . Its IUPAC name is 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl Adenine-d5 were not found, adenine and its derivatives have been involved in various reactions. For example, a study showed that using sodium nitrite under acidic conditions, chemoselective deamination of unmethylated adenines readily occurs, without competing deamination of N6-adenine sites . Another study discussed the reactions of adenine with phenyl glycidyl ether depending on the solvent nature .Physical And Chemical Properties Analysis

3-Ethyl Adenine-d5 is a white solid with a molecular weight of 168.21 . It is slightly soluble in methanol .Applications De Recherche Scientifique

Nucleic Acid Synthesis

3-Ethyl-d5-adenine is used in various research applications involving nucleic acid synthesis . The compound is commonly used in the development of nucleoside analogs that can be incorporated into DNA or RNA strands .

DNA Sequencing

This compound plays a significant role in DNA sequencing studies . The presence of the deuterium isotope in the compound enhances its stability, making it useful for various biological studies .

Gene Expression Studies

3-Ethyl-d5-adenine is used in gene expression studies . Researchers can study the effects of modified nucleosides on gene expression and DNA replication using this compound .

Development of Nucleoside Analogs

The compound is commonly used in the development of nucleoside analogs . These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of modified nucleosides on gene expression and DNA replication .

Pharmaceutical Industry

In addition to its research applications, 3-Ethyl-d5-adenine is also used in the pharmaceutical industry for the development of antiviral and anticancer drugs . Its unique structure and stable isotopic labeling make it a valuable tool for drug discovery and development .

Proteomics Research

3-Ethyl-d5-adenine is used as a biochemical for proteomics research . Its molecular formula is C7H4D5N5 and it has a molecular weight of 168.21 .

Overall, 3-Ethyl-d5-adenine is a versatile compound that has a wide range of applications in various fields of science and medicine. Its stability, solubility, and biological activity make it an essential tool for researchers and drug developers alike .

Mécanisme D'action

Target of Action

3-Ethyl-d5-adenine, also known as 3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine or 3-Ethyl Adenine-d5, is a biochemical compound used in proteomics research It is known that adenine-based compounds generally interact with adenosine receptors . Adenosine receptors are G protein-coupled receptors that play crucial roles in various physiological processes, including central nervous, cardiovascular, peripheral, and immune systems .

Mode of Action

Adenine-based compounds typically interact with their targets through binding to adenosine receptors . This interaction can trigger a multitude of physiopathological effects . The compound’s interaction with its targets could potentially lead to changes in cellular metabolism, given the role of adenosine in cellular metabolism .

Biochemical Pathways

For instance, they play a role in the NAD (P)-dependent oxidation of aldehydes to carboxylic acids, participating in detoxification, biosynthesis, antioxidant, and regulatory functions . They are also involved in the de novo pathway and the salvage pathway of NAD+ biosynthesis .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it may have good bioavailability

Result of Action

Adenine base editors, which are related compounds, have been shown to chemically convert the a:t base pair to g:c in the genome, enabling precise point mutations without creating double-strand breaks . This suggests that 3-Ethyl-d5-adenine may have similar effects at the molecular and cellular level.

Propriétés

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661951 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147028-85-1 |

Source

|

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)